molecular formula C15H16N2O2 B14410939 (4,4-Dimethoxy-3-phenylbutan-2-ylidene)propanedinitrile CAS No. 84596-16-7

(4,4-Dimethoxy-3-phenylbutan-2-ylidene)propanedinitrile

Cat. No.: B14410939
CAS No.: 84596-16-7
M. Wt: 256.30 g/mol
InChI Key: LZZPPGXYLSNZMV-UHFFFAOYSA-N
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Description

(4,4-Dimethoxy-3-phenylbutan-2-ylidene)propanedinitrile is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-Dimethoxy-3-phenylbutan-2-ylidene)propanedinitrile typically involves multi-step organic reactions. One common method involves the reaction of 4,4-dimethoxy-3-phenylbutan-2-one with malononitrile under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4,4-Dimethoxy-3-phenylbutan-2-ylidene)propanedinitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile groups to primary amines using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Bromine (Br2) in the presence of a Lewis acid like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

(4,4-Dimethoxy-3-phenylbutan-2-ylidene)propanedinitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4,4-Dimethoxy-3-phenylbutan-2-ylidene)propanedinitrile involves its interaction with specific molecular targets. The compound can act as an electrophile or nucleophile in different reactions, depending on the conditions. It may also interact with biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of aromatic and aliphatic components, which confer distinct chemical properties and reactivity

Properties

CAS No.

84596-16-7

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

2-(4,4-dimethoxy-3-phenylbutan-2-ylidene)propanedinitrile

InChI

InChI=1S/C15H16N2O2/c1-11(13(9-16)10-17)14(15(18-2)19-3)12-7-5-4-6-8-12/h4-8,14-15H,1-3H3

InChI Key

LZZPPGXYLSNZMV-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C#N)C#N)C(C1=CC=CC=C1)C(OC)OC

Origin of Product

United States

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